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Compound of Interest

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-
Compound Name:
one

Cat. No.: B041039

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of
substituted pyrrolotriazinones, a class of heterocyclic compounds with significant potential in
drug discovery due to their diverse biological activities. The protocols outlined below are based
on established synthetic strategies and offer a comprehensive guide for researchers in
medicinal chemistry and drug development.

Introduction

Pyrrolotriazinones are fused bicyclic heterocyclic compounds that have garnered considerable
interest in medicinal chemistry.[1] This scaffold is a key component in various biologically active
molecules, demonstrating a wide range of therapeutic potential, including as inhibitors of
enzymes such as phosphoinositide 3-kinase (PI3K), phosphodiesterases (PDEs), and
ubiquitin-specific protease 7 (USP7).[1][2] Their structural similarity to purine nucleosides also
makes them attractive candidates for the development of antiviral agents.[3] The synthetic
routes to these compounds are an active area of research, with several strategies developed to
access diverse analogs for structure-activity relationship (SAR) studies.[1][4]

General Synthetic Workflow
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The synthesis of substituted pyrrolotriazinones typically involves a multi-step sequence starting
from readily available pyrrole derivatives. A common and versatile approach begins with a
substituted pyrrole-2-carboxylic acid, which undergoes amidation, N-amination, acylation, and
subsequent cyclization to yield the desired pyrrolotriazinone core. This workflow allows for the
introduction of various substituents at different positions of the heterocyclic system, enabling
the exploration of chemical space for optimal biological activity.
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Synthetic Workflow for Substituted Pyrrolotriazinones
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Caption: General synthetic workflow for the preparation of substituted pyrrolotriazinones.
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Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted
pyrrolotriazinones, exemplified by the preparation of a thiazole-substituted derivative.

Protocol 1: Synthesis of 1H-Pyrrole-2-carboxamide
(Intermediate C)

This protocol describes the conversion of a substituted pyrrole-2-carboxylic acid to its
corresponding carboxamide.

Materials:

e Substituted 1H-pyrrole-2-carboxylic acid (1.0 eq)

Thionyl chloride or Oxalyl chloride (1.2 eq)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Ammonium hydroxide solution (excess)

Ice bath

Standard glassware for organic synthesis

Procedure:

e Suspend the substituted 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
e Cool the suspension to 0 °C in an ice bath.

o Slowly add thionyl chloride (or oxalyl chloride) (1.2 eq) dropwise to the suspension.

 Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is
complete (monitored by TLC).

o Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride
and solvent, yielding the crude acyl chloride.
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 Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

e Slowly add an excess of concentrated ammonium hydroxide solution.
 Stir the mixture vigorously for 1-2 hours at room temperature.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain the pure
1H-pyrrole-2-carboxamide.

Protocol 2: Synthesis of 1-Amino-1H-pyrrole-2-
carboxamide (Intermediate E)

This protocol details the N-amination of the pyrrole ring.

Materials:

1H-Pyrrole-2-carboxamide (1.0 eq)

e Sodium hydroxide (NaOH)

e Ammonium chloride (NH4CI)

e Sodium hypochlorite (NaClO) solution

o Phase transfer catalyst (e.g., Aliquat 336)

o Methyl tert-butyl ether (MTBE) or another suitable solvent

o Standard glassware for organic synthesis

Procedure:

 Dissolve the 1H-pyrrole-2-carboxamide (1.0 eq) in MTBE.
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e Add an aqueous solution of NaOH, NH4CI, and the phase transfer catalyst.[4]

e Cool the mixture to 0 °C and add the NaClO solution dropwise with vigorous stirring.[4]
o Continue stirring at room temperature for 2-3 hours.

o Separate the organic layer, and extract the aqueous layer with the same solvent.

o Combine the organic layers, wash with water and brine, and dry over anhydrous sodium
sulfate.

» Concentrate the solvent under reduced pressure to yield the crude 1-amino-1H-pyrrole-2-
carboxamide, which can be used in the next step without further purification or purified by
column chromatography.[4]

Protocol 3: Synthesis of Thiazole-Substituted
Pyrrolotriazinone

This protocol describes the final steps of acylation and cyclization to form a 3-(4-(aryl)thiazol-2-
yhpyrrolo[1,2-d][1][2][5]triazin-4(3H)-0one. A copper-catalyzed tandem reaction is an efficient
method for this transformation.[6]

Materials:

e 1-Amino-1H-pyrrole-2-carboxamide (1.0 eq)

e Substituted 4-aryl-thiazole-2-carbaldehyde (1.1 eq)

o Copper(ll) chloride dihydrate (CuCI2-2H20) (catalytic amount)
e Sodium acetate (NaOAc)

e Dimethyl sulfoxide (DMSO)

o Standard glassware for inert atmosphere synthesis

Procedure:
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» To a reaction vessel, add 1-amino-1H-pyrrole-2-carboxamide (1.0 eq), the substituted 4-aryl-
thiazole-2-carbaldehyde (1.1 eq), CuCI2:2H20, and NaOAc in DMSO.[4]

» Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g.,
nitrogen or argon).[4]

e Monitor the reaction progress by TLC.
» Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o Concentrate the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
thiazole-substituted pyrrolotriazinone.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized substituted
pyrrolotriazinones, including their yields, physical properties, and biological activities.

Table 1: Synthesis and Characterization of Substituted Pyrrolotriazinones
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HRMS
R Group . HRMS
Compoun . Melting [M+H]+ Referenc
on Yield (%) . [M+H]+
dID . Point (°C) (Calculat
Thiazole (Found)
ed)
13 4-methyl 81 165-166 233.0497 233.0491 [2]
15 4-(p-tolyl) 78 205-206 309.0810 309.0805 [2]
4-(4-
18 nitrophenyl 70 241-242 340.0504 340.0498 [2]
)
4-(4-
21 chlorophen 93 178-181 329.0264 329.0258 [2]
yh)
4-(4-
22 bromophen 88 207-208 372.9759 372.9753 [2]
yl)
4-
30 (benzofura 81 231-232 335.0603 335.0597 2]
n-2-yl)
4-(furan-2-
31 ) 77 236-237 285.0446 285.0441 [2]
y

Table 2: Biological Activity of Substituted Pyrrolotriazinones
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Compound ID Target Assay IC50 Reference
Enzyme

4 PI3K o 130 nM [2]
Inhibition
Enzyme

5 PI3K o 110 nM [2]
Inhibition
Enzyme

6 PI3K o 75 nM [2]
Inhibition
Enzyme

12 USP7 o <200 nM [1]
Inhibition
Enzyme

13 USP7 o <200 nM [1]
Inhibition

Stearoyl-CoA

Enzyme
14 desaturase-1 o 250 nM [1]
Inhibition
(SCD1)
Phosphodiestera  Enzyme
16 o 4.1 nM [1]
se-5 (PDE-5) Inhibition

Phosphodiestera  Enzyme

17 o 2nM [5]
se-9 (PDE-9) Inhibition
Phosphodiestera  Enzyme
18 o 10 nM [5]
se-9 (PDE-9) Inhibition
Tankyrase-1 Enzyme
19 o 8 nM [5]
(TNKS-1) Inhibition
Tankyrase-1 Enzyme
20 o 4nM [5]
(TNKS-1) Inhibition
Anaplastic
Enzyme
21 Lymphoma o 10+2 nM [3]
Inhibition

Kinase (ALK)

. Enzyme
19 (Shietal.) c-Met o 2.3+£0.1nM [3]
Inhibition
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) Enzyme
19 (Shietal.) VEGFR-2 o 5.0+ 0.5nM [3]
Inhibition

Signaling Pathway Inhibition

Substituted pyrrolotriazinones have been identified as potent inhibitors of the PISK/Akt
signaling pathway, which is a critical pathway in cell survival, proliferation, and differentiation.
Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the
point of inhibition of this pathway by certain pyrrolotriazinone derivatives.
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PI3K/Akt Signaling Pathway Inhibition
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Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolotriazinone derivatives.
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Conclusion

The synthetic protocols and data presented herein provide a valuable resource for researchers
engaged in the discovery and development of novel therapeutics based on the
pyrrolotriazinone scaffold. The versatility of the synthetic routes allows for the generation of
diverse libraries of compounds for SAR studies, which is crucial for the optimization of potency
and selectivity against various biological targets. The potent inhibitory activities observed for
several derivatives highlight the promise of this compound class in addressing unmet medical
needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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